
BCTC
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pain Management
Mechanism of Action
BCTC acts primarily as an antagonist to TRPV1 receptors, which are crucial in the sensation of pain and inflammation. By inhibiting these channels, this compound can effectively reduce pain responses associated with various conditions.
Case Studies and Findings
- Nerve Injury Models : Research demonstrated that this compound significantly reduces tactile allodynia in rat models with sciatic nerve injury. The compound was administered post-surgery, leading to notable decreases in mechanical hypersensitivity .
- Inflammatory Pain Models : In studies using complete Freund’s adjuvant to induce inflammatory pain, this compound showed promise in alleviating hyperalgesia, suggesting its potential as a therapeutic agent for chronic pain conditions .
Cancer Treatment
Anti-tumor Activity
this compound has been studied for its effects on prostate cancer cells (DU145). It was found to induce cell cycle arrest without triggering apoptosis, highlighting its selective action on tumor proliferation pathways.
Key Findings
- Cell Cycle Regulation : this compound treatment resulted in downregulation of cyclin D1 and cyclin-dependent kinases (CDK) 2 and 6, which are critical for cell cycle progression. This suggests that this compound may serve as a targeted therapy to halt cancer cell growth .
- Inhibition of Migration and Invasion : In addition to affecting cell cycle dynamics, this compound reduced the migration and invasion capabilities of DU145 cells, indicating its potential role in preventing metastasis .
Cardiovascular Applications
Cardiac Hypertrophy and Heart Failure
Recent studies have indicated that TRPV1 antagonists like this compound may provide therapeutic benefits in managing cardiac hypertrophy and heart failure. The blockade of TRPV1 channels is hypothesized to improve heart function by mitigating pathological remodeling processes.
Research Insights
- Improvement in Cardiac Function : In animal models with induced cardiac hypertrophy, administration of this compound led to significant improvements in heart function metrics, suggesting a novel approach for treating heart-related diseases .
Summary Table of Applications
Wirkmechanismus
Target of Action
BCTC, or N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide, primarily targets the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8) and the Transient Receptor Potential Vanilloid 1 (TRPV1) . These receptors are ligand-gated ion channels highly expressed on primary nociceptors, playing a crucial role in the sensation of pain.
Mode of Action
This compound acts as an antagonist to TRPM8 and TRPV1, inhibiting their activation . It is particularly effective in blocking the activation of these receptors induced by capsaicin and acid . This interaction with its targets results in the inhibition of the pain sensation.
Biochemical Pathways
By acting as an antagonist to these receptors, this compound can potentially affect these pathways and their downstream effects, leading to a reduction in the sensation of pain .
Pharmacokinetics
It is known to be orally active This suggests that it can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted
Result of Action
The primary result of this compound’s action is the inhibition of pain sensation. By blocking the activation of TRPV1 and TRPM8, this compound prevents the transmission of pain signals, leading to an analgesic effect . It has also been suggested to have anticancer effects , although more research is needed to confirm this.
Action Environment
The efficacy and stability of this compound could potentially be influenced by various environmental factors. These may include the pH level of the environment, as this compound is known to block acid-induced activation of TRPV1 . .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BCTC umfasst mehrere wichtige Schritte:
Bildung des Piperazin-Kerns: Der Piperazin-Kern wird synthetisiert, indem 1-Chlor-3-chlorpyridin mit 1-tert-Butyl-4-piperazincarboxamid unter kontrollierten Bedingungen umgesetzt wird.
Kupplungsreaktion: Der Piperazin-Kern wird dann mit 4-tert-Butylphenylisocyanat gekoppelt, um das Endprodukt this compound zu bilden.
Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und erfordern eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Massensynthese: Große Reaktoren werden verwendet, um die Kupplungsreaktionen durchzuführen.
Reinigung: Das Rohprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen.
Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und die Einhaltung gesetzlicher Vorschriften zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
BCTC unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Piperazin-Kern zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitution, sind bei der Modifikation des Pyridinrings häufig.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile Reagenzien wie Natriummethoxid und Kalium-tert-butoxid werden eingesetzt.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschungs- und Entwicklungsarbeiten verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
BCTC ist einzigartig in seiner dualen antagonistischen Aktivität gegen sowohl TRPV1- als auch TRPM8-Kanäle. Zu ähnlichen Verbindungen gehören:
Capsazepin: Ein TRPV1-Antagonist, der auch die durch Capsaicin induzierte Aktivierung hemmt, aber keine Aktivität gegen TRPM8 aufweist.
AMG 517: Ein weiterer TRPV1-Antagonist mit potenten schmerzlindernden Wirkungen, aber begrenzter Aktivität gegen TRPM8.
SB-705498: Ein selektiver TRPV1-Antagonist, der in der Erforschung von Schmerzen und Entzündungen verwendet wird.
Die duale Aktivität von this compound macht es zu einer wertvollen Verbindung für umfassende Studien zu Schmerzen und sensorischer Wahrnehmung und unterscheidet es von anderen ähnlichen Verbindungen .
Biologische Aktivität
BCTC (N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) is a compound that has garnered attention for its biological activity, particularly in the context of cancer research and pain management. This article explores this compound's mechanisms of action, pharmacokinetics, and its effects on various biological systems.
This compound is primarily known as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is implicated in various physiological processes, including pain sensation and tumor progression. Research has demonstrated that the inhibition of TRPM8 by this compound can lead to significant biological effects:
- Cell Proliferation : In studies involving DU145 prostate cancer cells, this compound treatment resulted in reduced cell proliferation and migration. The compound was shown to downregulate key cell cycle proteins such as cyclin D1 and CDK2/6, while upregulating phosphorylated glycogen synthase kinase 3β (GSK-3β) .
- Cell Cycle Arrest : this compound induces G0/G1 phase arrest in DU145 cells without triggering apoptosis. This was evidenced by flow cytometric analysis showing an increased proportion of cells in the G0/G1 phase compared to untreated controls .
- MAPK Pathway Involvement : The anti-tumor activity of this compound appears to be partially mediated through the MAPK signaling pathway. Specifically, this compound downregulated phosphorylated extracellular signal-regulated kinase 1/2 (ERK1/2) while upregulating p38 and c-Jun N-terminal kinases (JNK) in treated cells .
2. Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in animal models, providing insights into its absorption, distribution, metabolism, and excretion:
- Bioavailability : this compound demonstrated significant oral bioavailability in rats, with a plasma half-life of approximately 1 hour. It effectively penetrates the central nervous system (CNS), which is crucial for its potential therapeutic applications .
- Central Nervous System Permeability : Studies indicated that this compound can cross the blood-brain barrier, making it a candidate for treating CNS-related disorders .
3. Case Studies and Research Findings
Several studies have highlighted the effects of this compound on cancer cells and pain pathways:
- Anti-Tumor Activity : In vitro studies on DU145 prostate cancer cells revealed that this compound inhibits both migration and invasion capabilities. The scratch motility assay demonstrated significantly reduced cell movement in treated groups compared to controls .
- Analgesic Properties : As a vanilloid receptor 1 (VR1) antagonist, this compound has been characterized for its analgesic properties. Its ability to modulate pain pathways suggests potential applications in pain management therapies .
4. Data Summary
The following table summarizes key findings from research on this compound's biological activity:
Eigenschaften
IUPAC Name |
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-20(2,3)15-6-8-16(9-7-15)23-19(26)25-13-11-24(12-14-25)18-17(21)5-4-10-22-18/h4-10H,11-14H2,1-3H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGUAPYLUCHQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432997 | |
Record name | BCTC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393514-24-4 | |
Record name | N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393514244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BCTC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 393514-24-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of BCTC?
A1: this compound primarily targets TRPV1, a non-selective cation channel found on sensory neurons. [, ]
Q2: How does this compound interact with TRPV1?
A2: this compound acts as a competitive antagonist, binding to the capsaicin-binding pocket of TRPV1 and preventing its activation by various stimuli. []
Q3: Does this compound block all modes of TRPV1 activation?
A3: Yes, this compound effectively blocks TRPV1 activation by capsaicin, protons (low pH), heat, and endogenous ligands like anandamide and N-arachidonyl dopamine. []
Q4: What are the downstream effects of this compound inhibiting TRPV1?
A4: this compound prevents TRPV1-mediated calcium influx into neurons, ultimately reducing pain signaling. This includes inhibiting the release of pain-related neuropeptides like calcitonin gene-related peptide (CGRP). [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C20H23ClN4O and a molecular weight of 372.89 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research doesn't delve into detailed spectroscopic data, it's essential to note that such information would typically be available in the chemical synthesis literature.
Q7: How do structural modifications of this compound affect its activity?
A7: Research suggests that modifications to the linker region of this compound can influence its potency and selectivity for TRPV1. Replacing the tetrahydropyrazine ring with a pyrrolidine ring, as in compound 10b, demonstrated comparable analgesic effects to this compound but with a reduced risk of hyperthermia. []
Q8: Are there any specific formulation strategies for this compound?
A8: Studies frequently utilize cyclodextrin as a vehicle for this compound administration, suggesting its potential role in enhancing solubility. [, ]
Q9: What is known about the pharmacokinetics of this compound?
A9: In rats, this compound exhibits oral bioavailability with a plasma half-life of approximately 1 hour and significant penetration into the central nervous system. []
Q10: What is the relationship between this compound dosage and efficacy?
A10: this compound demonstrates dose-dependent analgesic effects in various pain models. For instance, in a rat model of inflammatory pain, oral administration of this compound at 3 mg/kg significantly reduced thermal hyperalgesia, while 10 mg/kg reduced mechanical hyperalgesia. []
Q11: Has this compound been tested in cell-based assays?
A11: Yes, this compound effectively inhibits capsaicin-induced calcium influx and CGRP release in cultured rat dorsal root ganglion neurons. []
Q12: What animal models have been used to study this compound's analgesic effects?
A12: this compound has demonstrated efficacy in several rodent pain models, including capsaicin-induced hyperalgesia, Freund's complete adjuvant-induced inflammatory pain, and partial sciatic nerve injury-induced neuropathic pain. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.